1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea is a urea derivative with the molecular formula C₁₈H₁₆ClN₃O₃ and a molecular weight of 357.8 g/mol . Its structure comprises a urea backbone substituted with a 5-chloro-2-methoxyphenyl group and a pyridin-3-ylmethyl group bearing a furan-2-yl moiety at the 2-position of the pyridine ring. The compound’s SMILES notation is COc1ccc(Cl)cc1NC(=O)NCc1cccnc1-c1ccco1, highlighting its distinct heterocyclic architecture .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(furan-2-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-15-7-6-13(19)10-14(15)22-18(23)21-11-12-4-2-8-20-17(12)16-5-3-9-25-16/h2-10H,11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWAMVWJIKSOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate reagent to form an intermediate compound.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 2-(furan-2-yl)pyridine-3-carbaldehyde under specific conditions to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Urea Derivatives
Key Observations:
Aryl Substituents: The target compound’s 5-chloro-2-methoxyphenyl group is shared with PQ401, a known inhibitor of insulin-like growth factor (IGF) signaling . However, PQ401’s quinoline substituent may confer greater planarity and π-stacking ability compared to the target’s pyridine-furan hybrid, which introduces steric bulk and altered electronic properties .
Heterocyclic Moieties : The furan-pyridine combination in the target compound contrasts with thioether-linked pyridines (e.g., 7n in ) and thiophene-containing derivatives (). Sulfur atoms in thioethers enhance lipophilicity but may reduce metabolic stability compared to oxygen-based linkages .
Key Insights:
- PQ401 demonstrates that the 5-chloro-2-methoxyphenyl group is compatible with IGF-1R inhibition, but the target’s furan-pyridine arm may redirect selectivity toward other kinases or receptors .
- Compound 1 () highlights the role of pyridin-2-yl groups in glucokinase activation, whereas the target’s pyridin-3-yl substitution could alter binding interactions .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The target compound’s logP is likely higher than CAP-1 () due to the absence of polar thioether or dimethylamino groups but lower than PQ401’s quinoline-based structure .
- Metabolic Stability : The furan ring may undergo oxidative metabolism, whereas trifluoromethyl groups (e.g., in 7n, ) enhance stability but increase toxicity risks .
- Solubility : The lack of ionizable groups in the target compound suggests poor aqueous solubility, a limitation shared with adamantane-containing analogues (e.g., 5b, ) .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea, often referred to as compound 1, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 345.78 g/mol. The compound features a chloro group, a methoxy group, and a furan-pyridine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O2 |
| Molecular Weight | 345.78 g/mol |
| IUPAC Name | 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea |
| Purity | ≥ 95% |
The biological activity of compound 1 is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Compound 1 has been shown to inhibit various enzymes involved in metabolic pathways. Notably, it inhibits acetyl-CoA carboxylase (ACC), which is crucial for fatty acid biosynthesis. This inhibition can lead to decreased fatty acid levels, impacting energy metabolism and lipid homeostasis.
- Cellular Effects : Studies indicate that compound 1 induces apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death. The presence of the furan and pyridine moieties enhances its affinity for biological targets .
Biological Activity Studies
Several studies have investigated the biological activity of compound 1:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that compound 1 exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were found to be less than those of standard chemotherapeutic agents like doxorubicin, indicating a promising anticancer profile .
Case Study 2: Enzyme Inhibition
Research highlighted that the compound effectively inhibited ACC with an IC50 value of approximately 12 µM, demonstrating its potential as a therapeutic agent for metabolic disorders.
Structure-Activity Relationship (SAR)
The SAR analysis of compound 1 reveals critical insights into its design:
- Chloro Group : The presence of the chloro substituent is essential for enhancing the antiproliferative activity against cancer cells.
- Methoxy Group : The methoxy group increases lipophilicity, aiding in cellular uptake.
- Furan-Pyridine Moiety : This combination is crucial for the interaction with biological targets, enhancing both enzyme inhibition and cytotoxicity.
Comparative Analysis
To better understand the uniqueness of compound 1, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | Lacks furan ring; contains different substitutions | >25 |
| Compound B (related urea derivative) | Contains additional halogen; lower lipophilicity | 18 |
| Compound C (thiazole derivative) | Different core structure; higher cytotoxicity | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
